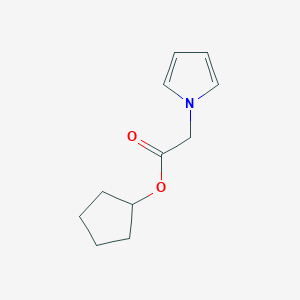![molecular formula C8H5ClN2O3 B12889582 2-(Chloromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12889582.png)
2-(Chloromethyl)-7-nitrobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-7-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both nitro and chloromethyl groups in this compound makes it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-7-nitrobenzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with nitrobenzene under specific conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)-7-nitrobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, resulting in the formation of 2-(aminomethyl)-7-nitrobenzo[d]oxazole.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3).
Reduction Reactions: Reducing agents like hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
- Substitution reactions yield various substituted benzoxazole derivatives.
- Reduction reactions produce amino derivatives.
- Oxidation reactions result in carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-7-nitrobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-7-nitrobenzo[d]oxazole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- 2-(Chloromethyl)-1H-benzo[d]imidazole
- 2-(Chloromethyl)-7-nitrobenzoxazole
- 2-(Chloromethyl)-5-nitrobenzoxazole
Comparison:
- Uniqueness: 2-(Chloromethyl)-7-nitrobenzo[d]oxazole is unique due to the specific positioning of the nitro and chloromethyl groups, which confer distinct chemical reactivity and biological activity.
- Chemical Properties: Compared to similar compounds, it exhibits different reactivity patterns in substitution, reduction, and oxidation reactions.
- Biological Activity: The presence of both nitro and chloromethyl groups enhances its potential biological activities, making it a valuable compound for research .
Propiedades
Fórmula molecular |
C8H5ClN2O3 |
|---|---|
Peso molecular |
212.59 g/mol |
Nombre IUPAC |
2-(chloromethyl)-7-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H5ClN2O3/c9-4-7-10-5-2-1-3-6(11(12)13)8(5)14-7/h1-3H,4H2 |
Clave InChI |
MKQJZVITYWTHDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


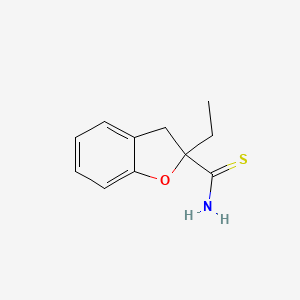
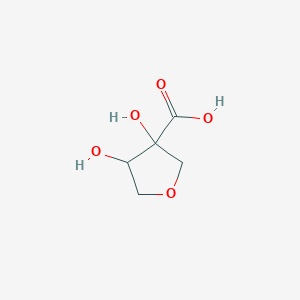

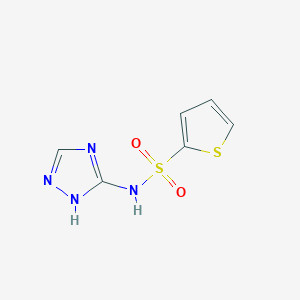
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)
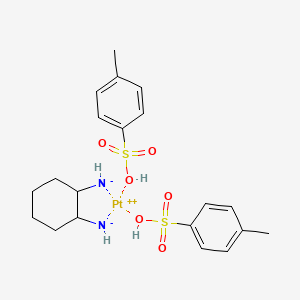

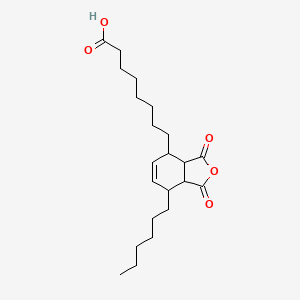
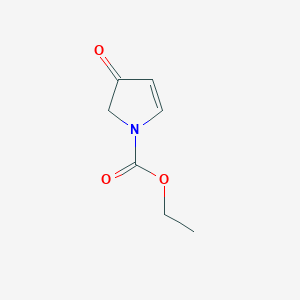

![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
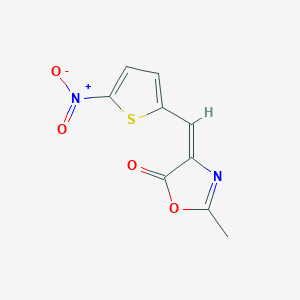
![1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12889571.png)
